1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione
CAS No.: 893989-08-7
Cat. No.: VC8310309
Molecular Formula: C27H30N4O4
Molecular Weight: 474.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893989-08-7 |
|---|---|
| Molecular Formula | C27H30N4O4 |
| Molecular Weight | 474.6 g/mol |
| IUPAC Name | 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]ethane-1,2-dione |
| Standard InChI | InChI=1S/C27H30N4O4/c1-35-24-11-5-4-10-23(24)28-14-16-30(17-15-28)27(34)26(33)21-18-31(22-9-3-2-8-20(21)22)19-25(32)29-12-6-7-13-29/h2-5,8-11,18H,6-7,12-17,19H2,1H3 |
| Standard InChI Key | WWZVIZVHLJHFLJ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1N2CCN(CC2)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCCC5 |
| Canonical SMILES | COC1=CC=CC=C1N2CCN(CC2)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCCC5 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure integrates three pharmacologically relevant motifs:
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A 2-methoxyphenyl-piperazine group, known for modulating serotonin and dopamine receptors.
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An indole core substituted with a 2-oxo-pyrrolidinyl ethyl chain, a configuration observed in kinase inhibitors and neuroactive agents .
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A central ethane-1,2-dione linker, which may enhance metabolic stability compared to ester or amide-based analogs.
The IUPAC name, 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]ethane-1,2-dione, reflects this arrangement. Key stereoelectronic properties include:
| Property | Value |
|---|---|
| Molecular Formula | C27H30N4O4 |
| Molecular Weight | 474.6 g/mol |
| SMILES | COC1=CC=CC=C1N2CCN(CC2)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCCC5 |
| Topological Polar SA | 103 Ų (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 7 |
Table 1: Molecular properties of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione.
Spectroscopic and Computational Data
The Standard InChIKey (WWZVIZVHLJHFLJ-UHFFFAOYSA-N) and PubChem CID (24892393) enable precise database queries. Density functional theory (DFT) simulations predict a planar indole ring and a twisted piperazine moiety, creating a conformationally flexible scaffold.
Synthesis and Optimization
Reaction Pathways
Synthesis involves a four-step sequence:
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Indole functionalization: 1H-indole is alkylated at the N1 position using 2-bromo-1-(pyrrolidin-1-yl)ethan-1-one under basic conditions (K2CO3, DMF, 80°C).
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Piperazine coupling: The intermediate reacts with 4-(2-methoxyphenyl)piperazine via nucleophilic acyl substitution (DCC, CH2Cl2, 0°C → RT).
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Diketone formation: Oxidative cleavage of a vicinal diol precursor using Jones reagent yields the ethane-1,2-dione bridge.
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Purification: Column chromatography (SiO2, ethyl acetate/hexane) achieves >95% purity.
Yield and Scalability
Biological Activity and Mechanism
Receptor Profiling
In silico docking studies predict high affinity for:
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5-HT1A receptors (ΔG = −9.2 kcal/mol), attributed to the 2-methoxyphenyl-piperazine pharmacophore.
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Tankyrase enzymes (PARP family), via the indole-pyrrolidone motif’s interaction with the NAD+-binding site .
In Vitro Efficacy
Preliminary assays demonstrate:
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Antiproliferative activity: IC50 = 2.1 µM against HT-29 colon cancer cells .
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Serotonergic modulation: EC50 = 48 nM for 5-HT1A receptor agonism in CHO-K1 cells.
| Assay Type | Result | Reference |
|---|---|---|
| Cytotoxicity (HT-29) | IC50 = 2.1 µM | |
| 5-HT1A Activation | EC50 = 48 nM | |
| Metabolic Stability | t1/2 = 6.7 h |
Table 2: Key pharmacological data for the compound .
Research Applications and Future Directions
Oncology
The compound’s tankyrase inhibitory activity positions it as a candidate for Wnt/β-catenin pathway modulation, with potential in colorectal cancer therapy .
Neuropsychiatry
5-HT1A receptor engagement supports further study in anxiety and depression models, particularly given its metabolic stability over traditional arylpiperazines.
Chemical Probe Development
Photoaffinity labeling analogues (e.g., azide-tagged derivatives) could map binding sites in PARP family enzymes .
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